N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide
Description
This compound is a benzothiazole derivative featuring a 2-chlorobenzyl-substituted acetamide moiety and a pyrrole ring at the 2-position of the benzothiazole core. Key structural elements include:
- 2-(1H-pyrrol-1-yl) group: Enhances electron density and hydrogen-bonding capacity.
- 2-chlorobenzylamino-oxoethyl side chain: Introduces hydrophobicity and halogen-mediated interactions.
Properties
Molecular Formula |
C21H17ClN4O2S |
|---|---|
Molecular Weight |
424.9 g/mol |
IUPAC Name |
N-[2-[(2-chlorophenyl)methylamino]-2-oxoethyl]-2-pyrrol-1-yl-1,3-benzothiazole-6-carboxamide |
InChI |
InChI=1S/C21H17ClN4O2S/c22-16-6-2-1-5-15(16)12-23-19(27)13-24-20(28)14-7-8-17-18(11-14)29-21(25-17)26-9-3-4-10-26/h1-11H,12-13H2,(H,23,27)(H,24,28) |
InChI Key |
LKOULETZWXXHQK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CNC(=O)C2=CC3=C(C=C2)N=C(S3)N4C=CC=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Method 1: Thiooxamide Cyclization
2-Aminothiophenol reacts with chloroacetamide and sulfur in the presence of triethylamine to form monothiooxamides, which undergo oxidative cyclization using KFe(CN) in alkaline conditions. For the 6-carboxamide derivative, the carboxylic acid precursor is introduced early in the synthesis.
-
Monothiooxamide formation :
-
React 2-aminothiophenol (1 mol) with chloroacetamide (1 mol) and sulfur in DMF/triethylamine.
-
Yield: 60–80%.
-
-
Cyclization :
-
Treat monothiooxamide with KFe(CN) in 10% NaOH.
-
Yield: 50–70% for benzothiazole-2-carboxylic acid derivatives.
-
Method 2: Oxidative Coupling
Alternative routes use Mn(acac) or CuBr to catalyze cyclization of ortho-halogenated anilines with isothiocyanates or aldehydes. These methods favor C–S bond formation and are suitable for introducing electron-withdrawing groups at C-6.
Formation of the Amide Side Chain
The ethyl carboxamide side chain with the 2-chlorobenzylamino group is constructed via stepwise amidation .
Step 1: Carboxylic Acid Activation
The 6-carboxylic acid group is activated as an acid chloride using SOCl or POCl .
-
React benzothiazole-6-carboxylic acid (1 mol) with SOCl (3 mol) in DMF.
-
Yield: >90%.
Step 2: Amide Coupling
The activated acid reacts with ethylenediamine derivatives. HATU or EDC facilitates coupling with 2-chlorobenzylamine.
-
Primary amide formation :
-
React acid chloride with ethylenediamine in THF.
-
Yield: 80–90%.
-
-
Secondary amidation :
-
Couple intermediate with 2-chlorobenzylamine using HATU/DIPEA in DMF.
-
Yield: 70–85%.
-
Integrated Synthetic Routes
Route 1: Sequential Assembly
Route 2: One-Pot Cascade
A metal-free approach combines cyclization and amidation in a single pot:
-
React 2-aminothiophenol, pyrrole-1-carbaldehyde, and 2-chlorobenzyl isocyanate under oxidative conditions (KFe(CN)).
-
Yield: 30–45%.
Comparative Analysis of Methods
Optimization Strategies
-
Solvent Selection : DMF enhances cyclization efficiency but complicates purification. Switching to toluene improves isolated yields.
-
Catalyst Loading : Reducing Pd(OAc) to 2 mol% maintains efficacy while lowering costs.
-
Temperature Control : Maintaining 60–80°C during amidation minimizes side reactions.
Challenges and Solutions
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to a hydroxyl group.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chlorobenzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Pyrrole-2,5-diones
Reduction: Hydroxyl derivatives
Substitution: Various substituted benzothiazole derivatives
Scientific Research Applications
N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide involves its interaction with cellular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its function and leading to cell death. It can also inhibit specific enzymes, affecting various biochemical pathways .
Comparison with Similar Compounds
Key Structural Analogs
*Calculated based on standard atomic weights.
Structural and Functional Differences
Substituent Effects on Physicochemical Properties: The 2-chlorobenzyl group in the target compound increases lipophilicity compared to the 3,4-dimethoxybenzyl group in , which may enhance membrane permeability but reduce aqueous solubility.
Biological Implications: Lanisidenib shares the 2-chlorophenyl motif but incorporates a cyanopyridyl group and difluorocyclobutylamine, which confer specificity for isocitrate dehydrogenase (IDH) inhibition. This highlights the critical role of side-chain diversity in target selectivity. The dimethoxybenzyl analog lacks halogen atoms, which may reduce halogen-bonding interactions but improve metabolic stability due to methoxy groups.
Predicted Pharmacokinetic Profiles :
- The target compound’s higher molecular weight (~440.9) compared to (408.5) and (393.46) may influence bioavailability.
- The pKa of 12.89 in suggests a highly basic environment for the dimethoxybenzyl derivative, whereas the target compound’s chlorobenzyl group likely results in a neutral to mildly acidic profile.
Biological Activity
N-{2-[(2-chlorobenzyl)amino]-2-oxoethyl}-2-(1H-pyrrol-1-yl)-1,3-benzothiazole-6-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure combines a benzothiazole core, a pyrrole moiety, and a chlorobenzyl substituent, contributing to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features several functional groups that are known to influence biological activity, including:
- Benzothiazole Core : Associated with various pharmacological effects.
- Pyrrole Moiety : Often linked to antitumor activity.
- Chlorobenzyl Substituent : May enhance binding affinity to biological targets.
Antimicrobial Activity
Research indicates that compounds with structural similarities to this compound exhibit significant antimicrobial properties. For instance, benzothiazole derivatives have been shown to possess antibacterial and antifungal activities . The presence of the benzothiazole core is crucial for these effects.
Anticonvulsant Activity
Studies have demonstrated that related compounds exhibit anticonvulsant properties. For example, certain benzothiazole derivatives have been evaluated for their efficacy in seizure models, showing promising results in reducing seizure frequency and severity . The mechanism often involves modulation of neurotransmitter systems, particularly the GABAergic system.
Antitumor Properties
The pyrrole moiety in the compound is linked to antitumor activity due to its ability to interact with DNA and inhibit tumor cell proliferation. Various studies have highlighted the potential of pyrrole-based compounds in cancer therapy through mechanisms such as apoptosis induction and cell cycle arrest .
The biological activity of this compound can be attributed to its interaction with specific biological targets:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in critical metabolic pathways.
- Receptor Binding : Its structural features may facilitate binding to neurotransmitter receptors, influencing neuronal excitability and synaptic transmission.
Comparative Analysis of Similar Compounds
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 2-Amino-benzothiazole | Benzothiazole core | Moderate affinity binding to RNA motifs |
| Benzothiazole derivatives | Various substituents on benzothiazole | Exhibits diverse biological activities including antimicrobial effects |
| Pyrrole-based compounds | Pyrrole ring systems | Often show antitumor properties due to their ability to interact with DNA |
The unique combination of functional groups in this compound enhances its biological activity compared to other similar compounds.
Study 1: Anticonvulsant Evaluation
A study evaluated the anticonvulsant activity of a series of benzothiazole derivatives using the maximal electroshock (MES) test. Compounds similar to this compound showed promising results with protective index values indicating lower neurotoxicity while maintaining efficacy against seizures .
Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of benzothiazole derivatives demonstrated that these compounds exhibited significant inhibition against various bacterial strains. The study emphasized the importance of structural modifications in enhancing antimicrobial potency .
Q & A
Q. How is structure-activity relationship (SAR) explored for this compound?
- Modifications : Replace the chlorobenzyl group with fluorobenzyl (to enhance lipophilicity) or substitute pyrrole with imidazole (to alter π-π stacking). Biological testing (IC₅₀ in leukemia cell lines) identifies optimal substituents .
- Data Interpretation : Contradictory cytotoxicity (e.g., higher potency but lower selectivity) may reflect off-target effects, requiring transcriptomic profiling (RNA-seq) to identify secondary pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
